3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride

Lipophilicity Drug Design ADME

3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride is a synthetic, fluorinated azetidine derivative supplied as a hydrochloride salt. The molecule features a strained four-membered azetidine ring substituted at the 3-position with both a phenyl group and a 2,2-difluoroethyl moiety.

Molecular Formula C11H14ClF2N
Molecular Weight 233.69
CAS No. 1909309-11-0
Cat. No. B2976361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride
CAS1909309-11-0
Molecular FormulaC11H14ClF2N
Molecular Weight233.69
Structural Identifiers
SMILESC1C(CN1)(CC(F)F)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H13F2N.ClH/c12-10(13)6-11(7-14-8-11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H
InChIKeyIMGPMCCJIZZTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride (CAS 1909309-11-0): A Fluorinated Azetidine Building Block for Medicinal Chemistry


3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride is a synthetic, fluorinated azetidine derivative supplied as a hydrochloride salt . The molecule features a strained four-membered azetidine ring substituted at the 3-position with both a phenyl group and a 2,2-difluoroethyl moiety. This dual substitution pattern combines aromatic lipophilicity with a metabolically stable fluorinated alkyl chain, making it a versatile small-molecule scaffold for medicinal chemistry and chemical biology probe development . Publicly available primary research data on this specific compound, however, remain extremely scarce as of 2026.

Why 3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride Cannot Be Replaced by Generic Azetidine Analogs


Substituting 3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride with a simpler azetidine building block such as 3-phenylazetidine or 3-(2,2-difluoroethyl)azetidine results in a significant shift in key physicochemical properties that govern downstream molecular performance. The target compound's unique combination of a 2,2-difluoroethyl group and a 3-phenyl ring on the azetidine core produces a computed LogP value (2.18) that is substantially higher than either analog alone . This altered lipophilicity directly impacts membrane permeability, metabolic stability, and target-binding kinetics. Generic substitution therefore risks compromising the ADME profile of any derived lead series, making this specific compound non-interchangeable for structure-activity relationship (SAR) exploration where a precise balance of lipophilicity and steric bulk is required.

Quantitative Differentiators for 3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride Relative to Closest Analogs


Enhanced Computed Lipophilicity (LogP) Compared to Non-Fluorinated and Non-Phenyl Azetidine Analogs

The target free base, 3-(2,2-difluoroethyl)-3-phenylazetidine, has a vendor-computed LogP of 2.18 . This is 0.48 log units higher than that of the non-fluorinated 3-phenylazetidine (LogP 1.70) and 1.32 log units higher than the non-phenyl 3-(2,2-difluoroethyl)azetidine (LogP 0.86) . The increased lipophilicity arises from the synergistic effect of the phenyl ring and the difluoroethyl group, which is not achievable by either substituent alone.

Lipophilicity Drug Design ADME

Metabolic Stability Advantage Inferred from the 2,2-Difluoroethyl Motif

While no direct microsomal stability data for this specific compound is publicly available, a 2023 systematic study of mono- and difluorinated saturated heterocyclic amines (Melnykov et al., Chem. Eur. J.) demonstrated that the incorporation of fluorine atoms into azetidine, pyrrolidine, and piperidine scaffolds results in high intrinsic microsomal clearance stability [1]. The 2,2-difluoroethyl substituent in the target compound is expected to confer similar metabolic stability by blocking cytochrome P450-mediated oxidation at the terminal carbon, an advantage not present in non-fluorinated alkyl analogs such as 3-ethyl-3-phenylazetidine.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Topological Polar Surface Area Comparable to Non-Fluorinated Analog Enables CNS Drug Design

The computed topological polar surface area (TPSA) for the target free base is 12.03 Ų , identical to that of the parent 3-phenylazetidine (TPSA 12 Ų) . This TPSA value falls well below the commonly cited threshold of 60-70 Ų for passive blood-brain barrier (BBB) penetration, while the elevated LogP of 2.18 positions the compound within the optimal CNS drug space. This combination—low TPSA retained from the parent scaffold plus enhanced lipophilicity from the difluoroethyl group—is a differentiated property profile not offered by either 3-phenylazetidine alone (insufficient LogP) or 3-(2,2-difluoroethyl)azetidine alone (lack of aromatic pharmacophore).

CNS Drug Design TPSA Blood-Brain Barrier

Hydrochloride Salt Form Offers Superior Handling and Solubility for Aqueous Assays

As a hydrochloride salt, 3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride (CAS 1909309-11-0) is expected to have significantly higher aqueous solubility compared to its free base form (CAS 1909309-10-9). The hydrochloride salt is a white crystalline powder soluble in water and ethanol , whereas the free base has a computed LogP of 2.18 indicating substantial hydrophobicity . This solubility advantage is critical for in vitro assay preparation (e.g., biochemical screens, cell-based assays requiring DMSO/aqueous dilution) and facilitates accurate liquid handling in automated synthesis and screening platforms.

Salt Selection Aqueous Solubility Formulation

Optimal Research and Procurement Scenarios for 3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride


CNS Drug Discovery Programs Requiring a Lipophilic, Low-TPSA Azetidine Scaffold

In neuroscience drug discovery, the blood-brain barrier (BBB) permeability of lead compounds is a critical parameter. 3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride offers a computed TPSA of 12.03 Ų and a LogP of 2.18 , making it an attractive core scaffold for CNS-penetrant candidates. Medicinal chemistry teams can use this building block for library synthesis or late-stage functionalization of the secondary amine to generate analogs predicted to cross the BBB, without the need for additional lipophilicity-enhancing modifications.

Structure-Activity Relationship (SAR) Exploration of Metabolic Stability in Lead Series

The 2,2-difluoroethyl substituent is a recognized motif for blocking oxidative metabolism at the terminal carbon position . Incorporating this building block into a lead series allows medicinal chemists to probe the impact of fluorination on microsomal stability while maintaining the phenyl pharmacophore for target engagement. Systematic comparison of this compound against non-fluorinated alkyl analogs (e.g., 3-ethyl-3-phenylazetidine) within the same assay panel can isolate the metabolic stability contribution of the CHF₂ group.

Aqueous Biological Assay Development Requiring Soluble Amine Building Blocks

The hydrochloride salt form provides practical advantages for biochemical and cell-based screening workflows . Its water and ethanol solubility facilitates direct dissolution in assay buffers, avoiding DMSO-related artifacts such as solvent-induced target denaturation or cell membrane disruption. This makes it particularly suitable for high-throughput screening (HTS) campaigns, fragment-based drug discovery (FBDD), and automated parallel synthesis platforms where accurate liquid handling of soluble building blocks is essential.

Chemical Biology Probe Design Targeting Protein-Ligand Interactions with Aromatic Binding Pockets

The 3-phenyl substituent provides a versatile aromatic moiety for engaging hydrophobic binding pockets, while the difluoroethyl group offers a unique combination of steric bulk and electronegativity distinct from trifluoromethyl or unsubstituted ethyl groups . This differentiated electronic and steric profile makes the compound a valuable intermediate for designing chemical probes that target enzymes or receptors with aryl-binding sites, where subtle changes in substituent electronics can dramatically affect binding affinity and selectivity.

Quote Request

Request a Quote for 3-(2,2-Difluoroethyl)-3-phenylazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.